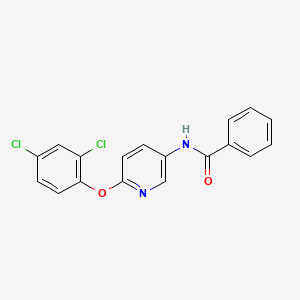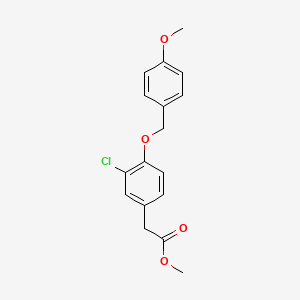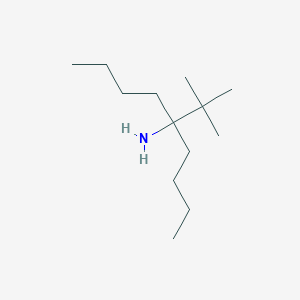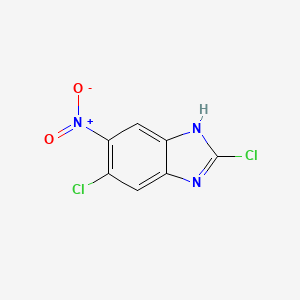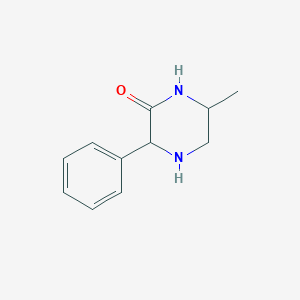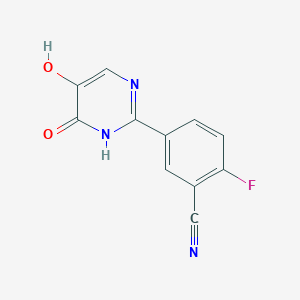
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, a cyano group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom, altering the compound's properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid.
Reduction: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine.
Substitution: Various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atom can enhance the compound's ability to interact with biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals with diverse therapeutic properties.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism by which 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzene
Uniqueness: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its fluorine atom provides unique reactivity compared to similar compounds without this element.
Properties
Molecular Formula |
C11H6FN3O2 |
|---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6FN3O2/c12-8-2-1-6(3-7(8)4-13)10-14-5-9(16)11(17)15-10/h1-3,5,16H,(H,14,15,17) |
InChI Key |
TUNMXAZRNVOLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)


![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)
![2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
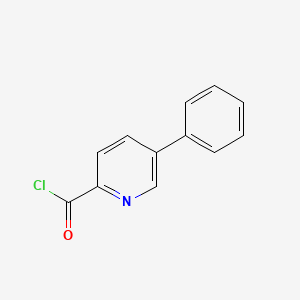
![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
